Protein Kinase C (19-35) Peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

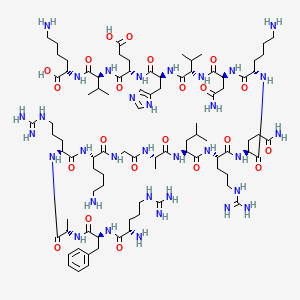

Molecular Formula |

C89H153N33O22 |

|---|---|

Molecular Weight |

2037.4 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C89H153N33O22/c1-46(2)39-61(117-71(128)49(7)108-67(125)44-106-74(131)54(24-12-15-33-90)111-75(132)56(27-19-37-104-88(98)99)110-72(129)50(8)109-80(137)62(40-51-21-10-9-11-22-51)118-73(130)53(93)23-18-36-103-87(96)97)81(138)113-57(28-20-38-105-89(100)101)76(133)114-58(29-31-65(94)123)78(135)112-55(25-13-16-34-91)77(134)119-64(42-66(95)124)83(140)122-70(48(5)6)85(142)120-63(41-52-43-102-45-107-52)82(139)115-59(30-32-68(126)127)79(136)121-69(47(3)4)84(141)116-60(86(143)144)26-14-17-35-92/h9-11,21-22,43,45-50,53-64,69-70H,12-20,23-42,44,90-93H2,1-8H3,(H2,94,123)(H2,95,124)(H,102,107)(H,106,131)(H,108,125)(H,109,137)(H,110,129)(H,111,132)(H,112,135)(H,113,138)(H,114,133)(H,115,139)(H,116,141)(H,117,128)(H,118,130)(H,119,134)(H,120,142)(H,121,136)(H,122,140)(H,126,127)(H,143,144)(H4,96,97,103)(H4,98,99,104)(H4,100,101,105)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 |

InChI Key |

HDMUEIUIOVNJLQ-CUZFQELRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Protein Kinase C (19-35) Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Protein Kinase C (19-35) peptide, with the sequence RFARKGALRQKNVHEVK, is a potent and widely utilized tool in cellular and molecular biology to investigate the myriad functions of Protein Kinase C (PKC). This synthetic peptide acts as a competitive inhibitor by mimicking the endogenous pseudosubstrate region of PKC. By binding to the active site of the kinase, it prevents the phosphorylation of native substrates, thereby providing a means to dissect PKC-dependent signaling pathways. This technical guide provides a comprehensive overview of the PKC (19-35) peptide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Pseudosubstrate Inhibition

The fundamental mechanism by which the this compound exerts its inhibitory effect is through pseudosubstrate inhibition .[1][2][3] PKC enzymes are maintained in an inactive state by an N-terminal pseudosubstrate domain that binds to the enzyme's own catalytic site, effectively blocking it.[1] The PKC (19-35) peptide is a synthetic fragment corresponding to this pseudosubstrate region of PKCα/β.[1]

This peptide contains a stretch of basic amino acids that resemble a true PKC substrate. However, it critically lacks a phosphorylatable serine or threonine residue, instead often containing an alanine at the phospho-acceptor position.[1] This feature allows the peptide to bind with high affinity to the substrate-binding cavity within the catalytic domain of PKC but prevents the enzyme from completing the phosphorylation reaction.[1][3] Consequently, the enzyme remains in an inhibited state, unable to phosphorylate its physiological substrates.

The inhibitory potency of pseudosubstrate peptides can be significantly enhanced by N-terminal myristoylation. This lipid modification facilitates the peptide's association with the plasma membrane, where PKC is activated, thereby increasing its effective local concentration and inhibitory activity.[4]

Quantitative Data

The inhibitory potency of the PKC (19-35) peptide and its slightly longer variant, PKC (19-36), has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the peptide's efficacy.

| Peptide Variant | Target | IC50 Value | Experimental Context | Reference |

| PKC (19-36) | Protein Kinase C | 0.18 µM | In vitro kinase assay | N/A |

| PKC Pseudosubstrate Peptide | 80 kDa protein phosphorylation | 1 µM | Digitonin-permeabilized Rat-1 cells | [5] |

| PKC Pseudosubstrate Peptides | PKC-specific enzyme assay | 25 to 100 µM | In vitro | [4] |

| PKC Pseudosubstrate Peptide | CD3γ phosphorylation | 7-20 µM | Streptolysin-O-permeabilized T cells | [6] |

Key Signaling Pathways Modulated by PKC (19-35) Peptide

By inhibiting PKC, the (19-35) peptide can modulate a wide array of downstream signaling pathways that are crucial for various cellular processes.

Cell Adhesion and Migration

PKC is a central regulator of cell adhesion dynamics.[7] Inhibition of PKC has been shown to affect the expression and function of cell adhesion molecules (CAMs) such as EpCAM, claudins, and tetraspanins.[7] Furthermore, PKCα-dependent phosphorylation of the β4 integrin subunit is a critical step in the disassembly of hemidesmosomes, which is required for epithelial cell migration.[8][9] The PKC (19-35) peptide can be used to investigate the specific role of PKC in these processes.

T-Cell Activation

PKC is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, PKC is activated and phosphorylates downstream targets, leading to T-cell activation and cytokine production. The PKC (19-35) pseudosubstrate peptide has been effectively used to block PKC-mediated events in T-cells, such as the phosphorylation of the CD3 antigen, thereby inhibiting T-cell activation.[6]

Regulation of Gene Expression

PKC signaling pathways can culminate in the activation of transcription factors, thereby modulating gene expression. For instance, PKC can influence NF-κB-dependent transcription.[10] By using the PKC (19-35) peptide, researchers can dissect the contribution of PKC to the regulation of specific genes and transcription factors in response to various stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound.

In Vitro PKC Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of the PKC (19-35) peptide on PKC activity using a purified enzyme and a synthetic substrate.

Materials:

-

Purified Protein Kinase C enzyme

-

PKC (19-35) peptide (inhibitor)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 100 µM ATP)

-

[γ-³²P]ATP

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PS/DAG vesicles, and the PKC substrate peptide.

-

Add varying concentrations of the PKC (19-35) peptide to the reaction tubes. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified PKC enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.

-

Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.

Inhibition of PKC in Permeabilized Cells

This protocol allows for the study of the PKC (19-35) peptide's effect on PKC activity within a more physiological cellular context.

Materials:

-

Cell line of interest (e.g., Rat-1 fibroblasts, Jurkat T-cells)

-

Cell permeabilization agent (e.g., Digitonin or Streptolysin-O)

-

PKC (19-35) peptide

-

Control peptide (a scrambled or inactive version of the pseudosubstrate peptide)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Cell lysis buffer

-

Antibodies for detecting phosphorylated PKC substrates (e.g., phospho-MARCKS)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluency.

-

Permeabilize the cells with an appropriate concentration of Digitonin or Streptolysin-O for a short period.

-

Introduce the PKC (19-35) peptide or a control peptide into the permeabilized cells at the desired concentration.

-

Stimulate the cells with a PKC activator like PMA to induce PKC activity.

-

Lyse the cells and collect the protein lysates.

-

Analyze the phosphorylation of specific PKC substrates by Western blotting using phospho-specific antibodies.

-

Quantify the band intensities to determine the extent of inhibition by the PKC (19-35) peptide.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the PKC (19-35) peptide's mechanism of action and its application in research.

References

- 1. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A protein kinase C pseudosubstrate peptide inhibits phosphorylation of the CD3 antigen in streptolysin-O-permeabilized human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase C Inhibitors selectively modulate dynamics of cell adhesion molecules and cell death in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase C-α Phosphorylation of Specific Serines in the Connecting Segment of the β4 Integrin Regulates the Dynamics of Type II Hemidesmosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. researchgate.net [researchgate.net]

The Role of Protein Kinase C (19-35) Pseudosubstrate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the Protein Kinase C (PKC) (19-35) pseudosubstrate, a critical tool for researchers in cell biology, pharmacology, and drug development. We delve into the fundamental role of the endogenous pseudosubstrate in regulating PKC activity and explore the function and application of synthetic pseudosubstrate peptides as competitive inhibitors. This document offers a detailed examination of the mechanism of action, summarizes key quantitative data on inhibitory activity, and provides standardized experimental protocols for the characterization and utilization of PKC (19-35) pseudosubstrate inhibitors. Furthermore, we present visual representations of the canonical PKC signaling pathway and a typical experimental workflow using Graphviz to facilitate a deeper understanding of its biological context and practical application. This guide is intended to serve as an in-depth resource for scientists investigating PKC-mediated cellular processes and for professionals involved in the discovery of novel therapeutic agents targeting this pivotal enzyme family.

Introduction: The Protein Kinase C Family and its Regulation

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways. These enzymes play crucial roles in regulating diverse physiological processes, including cell proliferation, gene expression, apoptosis, and immune responses[1][2][3][4][5]. The PKC family is categorized into three subfamilies based on their structure and activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms[1].

A universal feature of PKC isozymes is the presence of an N-terminal regulatory domain that contains a pseudosubstrate sequence[1][2][6][7][8]. This pseudosubstrate domain acts as an endogenous autoinhibitor by mimicking a substrate and binding to the kinase's active site, thereby maintaining the enzyme in an inactive conformation[1][6][8]. The activation of PKC is a tightly regulated process that involves the allosteric removal of the pseudosubstrate from the catalytic domain, allowing for the phosphorylation of target substrates[6]. This activation is typically triggered by second messengers such as diacylglycerol (DAG) and calcium (for cPKCs and nPKCs) or through protein-protein interactions (for aPKCs)[1][5][8].

The PKC (19-35) Pseudosubstrate Peptide: A Competitive Inhibitor

The PKC (19-35) peptide is a synthetic molecule designed to mimic the endogenous pseudosubstrate region of PKC[9][10]. By resembling the natural inhibitory domain, this peptide functions as a competitive inhibitor, binding to the substrate-binding cavity of the PKC catalytic domain[9]. This action effectively blocks the access of genuine substrates to the active site, thereby preventing their phosphorylation and inhibiting downstream signaling events.

The amino acid sequence of the PKC (19-35) pseudosubstrate is critical for its inhibitory activity. Structure-function studies have revealed that specific basic residues within this sequence are key determinants of its potency[11]. For instance, the substitution of Arginine-22 with Alanine has been shown to dramatically decrease the inhibitory capacity of the peptide, highlighting the importance of this residue for its interaction with the kinase domain[11].

Due to its ability to specifically target and inhibit PKC activity, the PKC (19-35) pseudosubstrate peptide has become an invaluable tool in cell biology research. It is widely used to elucidate the roles of PKC in various cellular processes and to validate PKC as a potential therapeutic target. However, it is important to note that some pseudosubstrate-derived peptides may exhibit promiscuity, interacting with multiple PKC isoforms, and their efficacy in a cellular context can be influenced by their affinity for the target[6][12][13].

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of PKC pseudosubstrate peptides is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values are determined through in vitro kinase assays and are crucial for comparing the efficacy of different inhibitors and for designing experiments with appropriate inhibitor concentrations.

| Inhibitor/Peptide | PKC Isoform(s) Targeted | Reported IC50/Inhibitory Concentration | Reference(s) |

| Pseudosubstrate Peptides (general) | Various PKC isoforms | 25 to 100 µM | [14] |

| [Ala22]PKC(19-31) (Alanine-substituted peptide) | Protein Kinase C | 81 +/- 9 µM (600-fold increase from wt) | [11] |

| Myristoylated Pseudosubstrate Peptides | Various PKC isoforms | Significantly increased inhibitory activity compared to non-myristoylated peptides | [14] |

Note: The inhibitory activity of pseudosubstrate peptides can be significantly enhanced by myristoylation, a lipid modification that facilitates membrane association and increases the effective local concentration of the inhibitor near membrane-bound PKC.[14]

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol provides a general framework for measuring the activity of a purified PKC isoform in the presence and absence of a pseudosubstrate inhibitor.

Materials:

-

Purified, active PKC enzyme

-

PKC substrate peptide (e.g., myelin basic protein fragment)

-

PKC (19-35) pseudosubstrate inhibitor

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)

-

ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based detection)

-

Phosphatidylserine and Diacylglycerol (for cPKC and nPKC activation)

-

Quenching solution (e.g., EDTA)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare the Kinase Reaction Mix: In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, PKC substrate peptide, and activators (phosphatidylserine and diacylglycerol, if required).

-

Add Inhibitor: Add varying concentrations of the PKC (19-35) pseudosubstrate inhibitor to the reaction mix. Include a control reaction with no inhibitor.

-

Pre-incubation: Pre-incubate the reaction mixtures for 5-10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Start the kinase reaction by adding the purified PKC enzyme followed immediately by ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop the Reaction: Terminate the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+).

-

Detection of Phosphorylation:

-

Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescence-based Assay: Measure the remaining ATP levels using a commercial kit (e.g., Kinase-Glo®). A decrease in luminescence indicates ATP consumption and kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for PKC Inhibition

This protocol describes a method to assess the effect of a cell-permeable (e.g., myristoylated) PKC pseudosubstrate inhibitor on a cellular process known to be regulated by PKC.

Materials:

-

Cell line of interest (e.g., Jurkat T-cells for studying IL-2 receptor expression)

-

Cell culture medium and supplements

-

Myristoylated PKC (19-35) pseudosubstrate inhibitor

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Reagents for downstream analysis (e.g., antibodies for flow cytometry or western blotting, reagents for qPCR)

Procedure:

-

Cell Culture: Culture the cells to the desired confluency under standard conditions.

-

Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the myristoylated PKC pseudosubstrate inhibitor for a specific duration (e.g., 1-2 hours). Include a vehicle control.

-

Cellular Stimulation: Stimulate the cells with a PKC activator (e.g., PMA) to induce the cellular response of interest.

-

Incubation: Incubate the cells for a time period sufficient to observe the desired downstream effect (e.g., 4-24 hours for changes in gene or protein expression).

-

Analysis of Downstream Readout: Harvest the cells and analyze the specific PKC-dependent endpoint. This could include:

-

Protein Expression: Measuring the expression of a target protein (e.g., IL-2 receptor on Jurkat cells) by flow cytometry or western blotting.

-

Gene Expression: Quantifying the mRNA levels of a target gene by qPCR.

-

Cellular Phenotype: Assessing changes in cell morphology, proliferation, or migration.

-

-

Data Analysis: Quantify the effect of the inhibitor on the stimulated response and determine the dose-dependent inhibition.

Visualizing Signaling Pathways and Workflows

Canonical Protein Kinase C Signaling Pathway

Caption: Canonical PKC signaling pathway activation.

Experimental Workflow for Evaluating a PKC Pseudosubstrate Inhibitor

Caption: Workflow for assessing a PKC pseudosubstrate inhibitor.

Conclusion

The Protein Kinase C (19-35) pseudosubstrate peptide is a powerful and widely used tool for the investigation of PKC function. Its ability to competitively inhibit kinase activity allows for the targeted disruption of PKC signaling, providing valuable insights into the roles of these enzymes in health and disease. This guide has provided a detailed overview of the function, quantitative aspects, and experimental application of the PKC (19-35) pseudosubstrate. The provided protocols and diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this inhibitor in their studies. As our understanding of the complexities of PKC signaling continues to evolve, the use of specific inhibitors such as the PKC (19-35) pseudosubstrate will remain a cornerstone of research in this field.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Cell Signaling through Protein Kinase C Oxidation and Activation [mdpi.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Protein Kinase C (19-35) Peptide: A Technical Guide to its Structure, Sequence, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protein Kinase C (19-35) peptide, a crucial tool in the study of signal transduction. This document details its structure, sequence, and its role as a pseudosubstrate inhibitor of Protein Kinase C (PKC). Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Core Concepts: Structure and Mechanism of Action

The this compound is a synthetic, 17-amino acid peptide that functions as a pseudosubstrate inhibitor of Protein Kinase C (PKC). Its sequence is derived from the pseudosubstrate region of PKCα and β isozymes.

Sequence and Physicochemical Properties:

The primary amino acid sequence and key physicochemical properties of the PKC (19-35) peptide are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | RFARKGALRQKNVHEVK | [1] |

| Molecular Formula | C89H153N33O22 | N/A |

| Molecular Weight | 2037.4 g/mol | N/A |

Mechanism of Pseudosubstrate Inhibition:

PKC enzymes are regulated by an autoinhibitory pseudosubstrate domain that binds to the active site, preventing substrate phosphorylation. The PKC (19-35) peptide mimics this natural regulatory mechanism. By competitively binding to the substrate-binding site in the kinase domain, it effectively blocks the phosphorylation of downstream targets, rendering the enzyme inactive.[1][2]

Quantitative Data Summary

The inhibitory potency of the PKC (19-35) peptide and its longer variant, PKC (19-36), has been quantified in various studies. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Peptide Variant | Assay System | IC50 | Reference |

| PKC (19-35) | Inhibition of 80 kDa protein phosphorylation in permeabilized Rat-1 cells | ~1 µM | [3] |

| PKC (19-36) | Inhibition of Protein Kinase C | 0.18 µM | N/A |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of the PKC (19-35) peptide.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the PKC (19-35) peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.[3][4][5]

Workflow for Fmoc Solid-Phase Peptide Synthesis:

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Valine) by dissolving it in DMF with HBTU, HOBt, and DIPEA.

-

Add the activated amino acid solution to the deprotected resin and allow it to react.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Glu, His, Val, Asn, Gln, Arg, Leu, Ala, Gly, Lys, Arg, Ala, Phe, Arg).

-

Final Deprotection: After coupling the final amino acid (Arginine), perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet, which can then be purified by HPLC.

Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes the purification of the crude PKC (19-35) peptide.[6][7][8][9]

Workflow for RP-HPLC Purification:

Caption: General Workflow for RP-HPLC Peptide Purification.

Materials:

-

Crude PKC (19-35) peptide

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Mass spectrometer for fraction analysis

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with Mobile Phase A.

-

Gradient Elution: Inject the dissolved peptide and elute using a linear gradient of Mobile Phase B. A suggested starting gradient is 5-65% Mobile Phase B over 30 minutes.

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).

-

Purity Analysis: Analyze the collected fractions by mass spectrometry to identify those containing the pure peptide with the correct molecular weight.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Functional Assay: Non-Radioactive Protein Kinase C Activity Assay

This protocol outlines a general method for measuring PKC activity and its inhibition by the PKC (19-35) peptide using a non-radioactive, ELISA-based kit.[10][11][12][13][14]

Workflow for Non-Radioactive PKC Activity Assay:

Caption: Workflow of an ELISA-based Non-Radioactive PKC Activity Assay.

Materials:

-

PKC Kinase Activity Assay Kit (containing substrate-coated microtiter plate, phospho-specific primary antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

-

Purified PKC enzyme

-

PKC (19-35) peptide inhibitor

-

ATP

-

Kinase assay buffer

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

-

Assay Setup:

-

To the substrate-coated wells, add the PKC enzyme.

-

Add varying concentrations of the PKC (19-35) peptide to the appropriate wells. Include a vehicle control (no inhibitor).

-

-

Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to all wells.

-

Incubation: Incubate the plate according to the kit's protocol (e.g., 30 minutes at 30°C).

-

Detection:

-

Wash the wells to remove unreacted ATP and enzyme.

-

Add the phospho-specific primary antibody and incubate.

-

Wash, then add the HRP-conjugated secondary antibody and incubate.

-

Wash, then add the TMB substrate and allow color to develop.

-

-

Measurement: Stop the reaction with the provided stop solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the PKC activity.

Signaling Pathways

PKC is a critical node in numerous signaling pathways, regulating processes such as cell adhesion, proliferation, and differentiation. The PKC (19-35) peptide, by inhibiting PKC, can be used to dissect these pathways.

PKC-Mediated Cell Adhesion Signaling

PKC plays a pivotal role in integrin-mediated cell adhesion. Upon activation, PKC can trigger a cascade of phosphorylation events leading to cytoskeletal rearrangement and the formation of focal adhesions.[15][16][17] Inhibition of PKC with the (19-35) peptide has been shown to block agonist-induced cell adhesion.[2]

Caption: PKC-Mediated Signaling in Cell Adhesion.

This pathway illustrates how extracellular matrix (ECM) binding to integrins can activate PKC, leading to the phosphorylation of focal adhesion kinase (FAK), activation of Src kinase, and subsequent phosphorylation of paxillin. These events culminate in the rearrangement of the actin cytoskeleton and the formation of focal adhesions, leading to cell adhesion. The PKC (19-35) peptide can be used to inhibit this process at the level of PKC activation.

Conclusion

The this compound is an invaluable tool for researchers studying cellular signaling. Its specific inhibitory action on PKC allows for the detailed investigation of the roles of this important kinase family in a multitude of cellular processes. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this peptide in research and drug discovery applications. Further investigation into the isoform specificity and in vivo efficacy of this and related pseudosubstrate peptides will continue to enhance our understanding of PKC-mediated signaling in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. hplc.eu [hplc.eu]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining gradient conditions for peptide purification in RPLC with machine-learning-based retention time predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. harvardapparatus.com [harvardapparatus.com]

- 10. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. merckmillipore.com [merckmillipore.com]

- 14. ulab360.com [ulab360.com]

- 15. Protein Kinase C, Focal Adhesions and the Regulation of Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PKC (19-36) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic peptide PKC (19-36), a widely utilized tool in cellular signaling research. We will delve into its mechanism of action, its role in key signaling pathways, present quantitative data on its inhibitory properties, and provide detailed experimental protocols for its use.

Core Concepts: Understanding PKC (19-36)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The activity of PKC is tightly regulated, and in its inactive state, an N-terminal pseudosubstrate domain occupies the catalytic site, preventing substrate phosphorylation.

PKC (19-36) is a synthetic peptide with the amino acid sequence RFARKGALRQKNVHEVKN . This sequence mimics the pseudosubstrate region of conventional PKC isoforms (α, β, γ)[1]. By acting as a competitive inhibitor at the substrate-binding site, PKC (19-36) effectively blocks the kinase activity of PKC, making it a valuable tool for investigating PKC-dependent signaling events[2]. It is important to note that in much of the scientific literature, this peptide is referred to as PKC (19-36), although the user's query specified PKC (19-35). The common sequence used in research corresponds to residues 19 through 36.

Quantitative Data: Inhibitory Profile of PKC (19-36)

PKC (19-36) exhibits a potent and selective inhibition of PKC over other protein kinases. The following table summarizes key quantitative data for the inhibitory activity of PKC (19-36).

| Target Kinase | Inhibition Metric | Value | References |

| Protein Kinase C (PKC) | IC₅₀ | 0.18 µM | [3][4] |

| Protein Kinase C (PKC) | Kᵢ | 147 nM | [2] |

| Protein Kinase A (PKA) | IC₅₀ | 423 µM | [2] |

| Myosin Light Chain Kinase (MLCK) | IC₅₀ | 24 µM |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

While specific inhibitory concentrations for individual conventional PKC isoforms (α, β, γ) are not extensively documented in comparative studies, PKC (19-36) is generally considered to be an inhibitor of these isoforms[5][6]. Its significantly lower potency against PKA and MLCK highlights its utility as a selective PKC inhibitor within a specific concentration range.

Cellular Signaling Pathways Modulated by PKC (19-36)

PKC (19-36) has been instrumental in elucidating the role of PKC in various signaling cascades. Below, we explore two key pathways where this inhibitory peptide has been extensively used.

Hyperglycemia-Induced Vascular Complications

Chronic hyperglycemia is a hallmark of diabetes mellitus and a major contributor to vascular complications. One of the key mechanisms implicated is the diacylglycerol (DAG)-PKC pathway.

High glucose levels lead to an increased flux through the glycolytic pathway, resulting in the de novo synthesis of DAG. DAG, in conjunction with Ca²⁺ and phosphatidylserine, activates conventional PKC isoforms. Activated PKC then phosphorylates a plethora of downstream targets, leading to cellular responses such as increased vascular permeability, inflammation, cellular proliferation, and hypertrophy, all of which contribute to vascular damage.

PKC (19-36) has been shown to attenuate these hyperglycemia-induced pathological changes by blocking PKC activity[4].

References

- 1. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein kinase C mediates hypoxia-induced long-term potentiation of NMDA neurotransmission in the visual retinocollicular pathway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. atsjournals.org [atsjournals.org]

- 6. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Protein Kinase C (19-35) Peptide in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Protein Kinase C (19-35) peptide and its utility in inflammation research. This peptide, a derivative of the pseudosubstrate region of Protein Kinase C (PKC), serves as a valuable tool for investigating the role of PKC signaling in inflammatory pathways.

Core Concepts

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a vast array of cellular signaling pathways, including those governing inflammation.[1][2] The activity of PKC is tightly regulated, in part, by an internal pseudosubstrate sequence that mimics a substrate and binds to the enzyme's active site, thereby maintaining it in an inactive state.[2][3] The this compound, and the closely related PKC (19-36) peptide, are synthetic versions of this pseudosubstrate region.[2][4] By competitively inhibiting the substrate-binding site, these peptides act as effective inhibitors of PKC activity, allowing researchers to dissect the specific contributions of PKC to cellular processes like inflammation.[5][6] For use in living cells and in vivo models, the peptide is often N-terminally myristoylated, a lipid modification that enhances cell membrane permeability.[4]

Quantitative Data on PKC Pseudosubstrate Peptide Inhibitors

The inhibitory potency of PKC pseudosubstrate peptides has been quantified in various assays. This data is crucial for designing experiments with effective concentrations.

| Peptide/Inhibitor | Target/Assay | Potency (IC50 / Ki / EC50) | Reference(s) |

| Protein Kinase C (19-36) | Protein Kinase C (enzyme assay) | IC50: 0.18 µM; Ki: 147 nM | [5][7] |

| PKC pseudosubstrate peptide | 80-kDa protein phosphorylation in permeabilized cells | IC50: 1 µM | [6] |

| Myristoylated PKC pseudosubstrate nonapeptide | Phosphorylation of MARCKS protein | Half-maximal inhibition: 8 µM | [4] |

| Myristoylated PKC pseudosubstrate nonapeptide | Bradykinin-induced phospholipase D activation | Half-maximal inhibition: 20 µM | [4] |

| Myristoylated PKCζ pseudosubstrate inhibitor | Insulin-stimulated glucose transport in adipocytes | EC50: 10-20 µM | [8] |

Signaling Pathways

The this compound is instrumental in elucidating the role of PKC in the Nuclear Factor-kappa B (NF-κB) signaling cascade, a cornerstone of the inflammatory response. In many cell types, inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) trigger the activation of specific PKC isoforms, particularly atypical PKCζ.[1][9] This activation is a critical step upstream of the IκB kinase (IKK) complex.[5][9] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1][5] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[1][5] By inhibiting PKC, the pseudosubstrate peptide can prevent the activation of the IKK complex, thereby blocking IκBα degradation and subsequent NF-κB-mediated gene expression.[1][5]

Experimental Protocols & Workflows

The following protocols provide a framework for utilizing PKC pseudosubstrate inhibitors in inflammation research.

In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol details the use of a myristoylated PKC pseudosubstrate inhibitor to block the production of TNF-α in a macrophage cell line stimulated with LPS.

1. Cell Culture and Seeding:

- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Seed 5 x 10^5 cells/well in a 24-well plate and allow to adhere overnight.

2. Peptide Inhibition and Stimulation:

- Prepare a stock solution of myristoylated PKCζ pseudosubstrate inhibitor in sterile DMSO.

- Pre-incubate the cells with the desired concentration of the inhibitor (e.g., 10-50 µM) or vehicle control (DMSO) for 1-2 hours.

- Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.

3. Sample Collection and Analysis:

- Collect the cell culture supernatant.

- Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

// Node Definitions

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_cells [label="Seed RAW 264.7 cells\n(5x10^5 cells/well)", fillcolor="#FFFFFF", fontcolor="#202124"];

adhere [label="Incubate overnight\n(37°C, 5% CO2)", fillcolor="#FFFFFF", fontcolor="#202124"];

pre_incubate [label="Pre-incubate with\nMyr-PKCζ-PSI (10-50 µM)\nor Vehicle (DMSO) for 1-2h", fillcolor="#FBBC05", fontcolor="#202124"];

stimulate [label="Stimulate with LPS (100 ng/mL)\nfor 4-6h", fillcolor="#EA4335", fontcolor="#FFFFFF"];

collect [label="Collect Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"];

elisa [label="Quantify TNF-α\nusing ELISA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> seed_cells;

seed_cells -> adhere;

adhere -> pre_incubate;

pre_incubate -> stimulate;

stimulate -> collect;

collect -> elisa;

elisa -> end;

}

Western Blot Analysis of IκBα Degradation

This protocol outlines the procedure to assess the effect of a PKC inhibitor on the degradation of IκBα in response to an inflammatory stimulus.

1. Cell Culture and Treatment:

- Seed human bronchial epithelial cells (BEAS-2B) in 6-well plates and grow to 80-90% confluency.

- Pre-treat cells with a PKC inhibitor (e.g., 10 µM Bisindolylmaleimide I, a general PKC inhibitor, or a specific pseudosubstrate peptide) for 1 hour.

- Stimulate cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

2. Protein Extraction:

- Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.

3. Western Blotting:

- Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

- Transfer proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

The this compound and its analogs are potent and specific tools for investigating the role of PKC in inflammation. By inhibiting PKC activity, these peptides allow for the detailed study of downstream signaling events, such as the NF-κB pathway, and their contribution to the inflammatory response. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to incorporate this powerful inhibitor into their studies of inflammation and drug development.

References

- 1. Zeta isoform of protein kinase C prevents oxidant-induced nuclear factor-kappaB activation and I-kappaBalpha degradation: a fundamental mechanism for epidermal growth factor protection of the microtubule cytoskeleton and intestinal barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]

- 8. PKCζ Pseudosubstrate Inhibitor, Myristoylated - Calbiochem [sigmaaldrich.cn]

- 9. zeta PKC induces phosphorylation and inactivation of I kappa B-alpha in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pseudosubstrate Region of Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pseudosubstrate region of Protein Kinase C (PKC), a critical autoinhibitory domain that governs the kinase's activity. We will delve into its structure, mechanism of action, the signaling pathways that regulate it, and its significance as a potential therapeutic target.

The Pseudosubstrate: A Molecular Mimic for Autoinhibition

All Protein Kinase C (PKC) isozymes possess a regulatory domain at their N-terminus that contains an autoinhibitory sequence known as the pseudosubstrate.[1][2] This short stretch of amino acids mimics a true substrate but crucially lacks a phosphorylatable serine or threonine residue, instead often containing an alanine at this position.[1][3] By binding to the substrate-binding cavity within the catalytic domain, the pseudosubstrate effectively blocks the active site, thereby maintaining the enzyme in a catalytically inactive state.[3][4] This intramolecular interaction is a key mechanism for preventing spurious phosphorylation and ensuring tight control over PKC signaling.

The affinity of isolated pseudosubstrate peptides for the kinase domain is relatively weak, typically in the micromolar range.[1] However, in the context of the full-length protein, the intramolecular nature of the interaction makes it highly effective at autoinhibition.[1]

Pseudosubstrate Sequences Across PKC Isozymes

The pseudosubstrate sequence is a conserved feature across the PKC family, which is divided into three subfamilies based on their requirements for activation: conventional (cPKC), novel (nPKC), and atypical (aPKC).[3] While there is a high degree of homology, subtle differences in the pseudosubstrate sequences may contribute to isozyme-specific regulation and function.

| PKC Isozyme | Pseudosubstrate Sequence | Family |

| PKCα | RFARKGALRQKNVHEVKDH | Conventional |

| PKCβII | RFARKGALRQKNVHEVKN | Conventional |

| PKCγ | RFARKGALRQKNVHEVKD | Conventional |

| PKCδ | SFRRNSGER | Novel |

| PKCε | ERMRPRKRQGAVRRRVHQVNG | Novel |

| PKCθ | DKNTRFRGER | Novel |

| PKCζ | SIYRRGARRWRKLYRANG | Atypical |

| PKCι/λ | RLYRRGARRWRKLYRANG | Atypical |

Sequences are representative and may have slight variations based on species and sources.

Mechanism of Autoinhibition and Activation

The autoinhibition of PKC by its pseudosubstrate is a dynamic process that is tightly regulated by second messengers. The release of the pseudosubstrate from the catalytic site is a critical step in the activation of the enzyme.

The Autoinhibited State

In its inactive state, the pseudosubstrate is securely docked within the substrate-binding cleft of the kinase domain. This conformation is stabilized by interactions between the regulatory and catalytic domains.[5][6] For conventional PKCs, the Ca²⁺-sensing C2 domain also interacts intramolecularly with the kinase domain, further locking the enzyme in an inactive state.[5][6]

Figure 1: Autoinhibitory mechanism of PKC.

Activation and Pseudosubstrate Release

The activation of conventional and novel PKC isozymes is triggered by signals that lead to the production of diacylglycerol (DAG) and, for cPKCs, an increase in intracellular calcium (Ca²⁺).[3][7]

-

Receptor Activation: The process begins with the activation of cell surface receptors, such as G protein-coupled receptors or receptor tyrosine kinases.[7]

-

PLC Activation: This leads to the activation of phospholipase C (PLC).[7]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG.[7]

-

Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm.[7]

-

PKC Translocation: For cPKCs, the rise in Ca²⁺ concentration causes the C2 domain to bind to anionic phospholipids in the plasma membrane, leading to the translocation of PKC from the cytosol to the membrane.[3]

-

DAG Binding and Conformational Change: At the membrane, the C1 domain binds to DAG.[3]

-

Pseudosubstrate Release: The combined energy from the membrane binding of the C2 and C1 domains induces a major conformational change in the PKC molecule, which results in the expulsion of the pseudosubstrate from the catalytic site.[3][8] This unmasks the active site, allowing PKC to phosphorylate its substrates.

Figure 2: PKC activation signaling pathway.

Atypical PKCs are regulated differently, as they do not require Ca²⁺ or DAG for activation.[9] Instead, their activity is often controlled by protein-protein interactions through their PB1 domain, which can also lead to the disengagement of the pseudosubstrate.[1][10]

Quantitative Analysis of Pseudosubstrate Interactions

Synthetic peptides corresponding to the pseudosubstrate region are valuable tools for studying PKC activity. They act as competitive inhibitors by binding to the active site and preventing the phosphorylation of true substrates.[11] The inhibitory potency of these peptides can be quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

| Pseudosubstrate Peptide/Analog | PKC Isozyme(s) | Inhibition Data | Reference |

| Retro-inverso analog of PKC pseudosubstrate | Mixed PKC | IC₅₀ = 31 µM | [12] |

| Retro-inverso analog with D-Ser substitution | Mixed PKC | IC₅₀ = 5 µM, Kᵢ = 2 µM | [12] |

| Secalonic Acid D (SAD) | cPKC (α, β, γ) | IC₅₀ = 5 to 6.2 µM | [13] |

| Pseudosubstrate Peptide (PKCα/β) | Mixed PKC | Affinity: 0.1–1 µM range | [1] |

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions, substrate used, and PKC isozyme preparation.

A structure-function study using an alanine substitution scan of the pseudosubstrate sequence revealed that Arg-22 is a critical determinant for its inhibitory function.[14] Substituting this residue with alanine resulted in a 600-fold increase in the IC₅₀ value.[14]

Experimental Protocols for Studying the Pseudosubstrate

Investigating the function of the PKC pseudosubstrate involves a variety of biochemical and molecular biology techniques.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of PKC to phosphorylate a substrate in the presence or absence of a pseudosubstrate inhibitor.

Objective: To determine the IC₅₀ of a pseudosubstrate peptide for a specific PKC isozyme.

Materials:

-

Purified, active PKC isozyme

-

Fluorescently or radioactively labeled ATP (e.g., [γ-³²P]ATP)

-

Specific peptide substrate for the PKC isozyme (e.g., myelin basic protein fragment)

-

Pseudosubstrate inhibitor peptide

-

Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

-

Activators (e.g., Phosphatidylserine, DAG, CaCl₂)

-

Quenching solution (e.g., EDTA or phosphoric acid)

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Reaction Setup: Prepare a series of reaction tubes. To each tube, add the kinase reaction buffer, PKC activators, and the specific peptide substrate.

-

Inhibitor Addition: Add varying concentrations of the pseudosubstrate inhibitor peptide to the tubes. Include a control with no inhibitor.

-

Enzyme Addition: Add the purified PKC isozyme to each tube to initiate the reaction.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 10-30 minutes).

-

Initiate Phosphorylation: Start the phosphorylation reaction by adding labeled ATP.

-

Quenching: Stop the reaction by adding a quenching solution.

-

Separation: Separate the phosphorylated substrate from the unreacted ATP. For radiolabeled assays, this is often done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

-

Detection and Quantification: Measure the amount of incorporated phosphate using a scintillation counter or a fluorescence reader.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Site-Directed Mutagenesis

This technique is used to alter specific amino acids within the pseudosubstrate region to assess their importance in autoinhibition.

Objective: To determine if mutating a key residue (e.g., the non-phosphorylatable alanine) to a charged residue (e.g., glutamic acid) results in a constitutively active kinase.

Protocol:

-

Plasmid Preparation: Obtain a plasmid containing the cDNA for the PKC isozyme of interest.

-

Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter the codon for the target amino acid.

-

Mutagenesis PCR: Perform PCR using the mutagenic primers and the PKC plasmid as a template. This will generate a new plasmid containing the desired mutation.

-

Transformation: Transform competent E. coli with the PCR product.

-

Selection and Sequencing: Select for transformed bacteria and verify the presence of the mutation by DNA sequencing.

-

Protein Expression: Express the mutated PKC protein in a suitable system (e.g., mammalian cells, insect cells).

-

Activity Assay: Purify the mutant protein and perform a kinase activity assay, as described above, in the absence of activators. Compare its basal activity to that of the wild-type enzyme. An increased effector-independent kinase activity indicates a disruption of autoinhibition.[4]

Figure 3: Experimental workflow for pseudosubstrate analysis.

The Pseudosubstrate Region as a Therapeutic Target

The critical role of the pseudosubstrate in maintaining PKC in an inactive state makes it an attractive, albeit challenging, target for drug development.

Rationale for Targeting:

-

Allosteric Modulation: Compounds that stabilize the interaction between the pseudosubstrate and the catalytic domain could act as potent and specific inhibitors. This allosteric approach may offer greater selectivity compared to traditional ATP-competitive inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket across many kinases.

-

Isozyme Selectivity: While the pseudosubstrate sequences are homologous, there are differences that could potentially be exploited to develop isozyme-selective modulators.

Challenges:

-

Protein-Protein Interaction Site: The pseudosubstrate-catalytic domain interface is a protein-protein interaction site, which is notoriously difficult to target with small molecules.

-

Peptide-Based Inhibitors: While pseudosubstrate-derived peptides can be effective inhibitors in vitro, they often have poor cell permeability and are susceptible to proteolytic degradation, limiting their therapeutic utility.[1][15]

Despite these challenges, research continues to explore novel strategies to modulate PKC activity through its autoinhibitory pseudosubstrate region. For example, the mycotoxin Secalonic Acid D has been shown to inhibit PKC by interfering with the cofactor-induced release of the pseudosubstrate, representing a novel mechanism of action.[13]

Conclusion

The pseudosubstrate region is a cornerstone of Protein Kinase C regulation. Its function as an intramolecular switch, governed by upstream signaling events and second messengers, ensures that kinase activity is precisely controlled in time and space. A thorough understanding of the pseudosubstrate's structure, its interaction with the catalytic domain, and the mechanisms of its release is fundamental for researchers in cell signaling and is paramount for the development of next-generation therapeutic agents that can selectively modulate the activity of specific PKC isozymes in diseases ranging from cancer to neurodegenerative disorders.

References

- 1. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase C: poised to signal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase C - Wikipedia [en.wikipedia.org]

- 4. Mutagenesis of the pseudosubstrate site of protein kinase C leads to activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intramolecular C2 Domain-Mediated Autoinhibition of Protein Kinase C βII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular C2 Domain-Mediated Autoinhibition of Protein Kinase C βII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 12. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel mechanism of protein kinase C inhibition involving the pseudosubstrate region by secalonic acid D in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]

Methodological & Application

Application Notes and Protocols for Protein Kinase C (19-35) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and gene expression. The activity of PKC is tightly regulated, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The Protein Kinase C (19-35) peptide is a synthetic peptide corresponding to the pseudosubstrate region of PKC. This peptide acts as a competitive inhibitor by binding to the substrate-binding site within the kinase domain, thereby rendering the enzyme inactive.[1][2] These application notes provide detailed protocols for the experimental use of the PKC (19-35) peptide.

Mechanism of Action

Conventional PKC isoforms contain an autoinhibitory pseudosubstrate sequence (residues 19-35 in PKCβ) in their regulatory domain.[3] This sequence mimics a substrate but lacks the phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate domain occupies the substrate-binding cavity of the catalytic domain, preventing substrate phosphorylation. Cellular activators of PKC, such as diacylglycerol (DAG) and Ca2+, induce a conformational change that releases the pseudosubstrate from the active site, allowing for substrate binding and phosphorylation. The PKC (19-35) peptide acts as an exogenous pseudosubstrate, competitively inhibiting the phosphorylation of target substrates.[1][2]

Quantitative Data

The inhibitory potency of PKC pseudosubstrate peptides has been quantified in various studies. While specific data for the (19-35) peptide is limited, the closely related PKC (19-36) peptide provides a strong indication of its efficacy.

| Peptide | Target | Assay Type | Inhibitory Concentration/Constant | Reference |

| PKC (19-36) | Native PKC | In vitro kinase assay with synthetic peptide substrate | IC50 < 1 µM | [4] |

| PKC (19-36) | Autophosphorylated CaMK-II | In vitro kinase assay with synthetic peptide substrate | IC50 = 30 µM | [4] |

| PKC (19-36) | Proteolytically activated MLCK | In vitro kinase assay with synthetic peptide substrate | IC50 = 35 µM | [4] |

| PKC Inhibitor Peptide 19-36 | Protein Kinase C | Not specified | Ki = 147 nM | [5] |

| PKC Inhibitor Peptide 19-36 | Protein Kinase A | Not specified | IC50 = 423 µM | [5] |

Note: IC50 and Ki values can vary depending on the experimental conditions, including substrate and ATP concentrations.

Signaling Pathway

The following diagram illustrates the canonical PKC signaling pathway and the inhibitory action of the PKC (19-35) peptide.

Caption: PKC signaling pathway and inhibition by PKC (19-35) peptide.

Experimental Protocols

Peptide Reconstitution and Storage

Proper handling and storage of the PKC (19-35) peptide are crucial for maintaining its stability and activity.

Materials:

-

Lyophilized PKC (19-35) peptide

-

Sterile, nuclease-free water (H₂O) or a suitable buffer (e.g., PBS)

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial.

-

Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the peptide in sterile water or a buffer of choice. For example, to prepare a 1 mM stock solution, add the appropriate volume of solvent based on the molecular weight of the peptide (typically around 2037.40 g/mol ).[6]

-

Solubilization: Gently vortex or sonicate the solution to ensure the peptide is completely dissolved.[7]

-

Aliquoting: Aliquot the reconstituted peptide into smaller, single-use volumes in low-protein-binding tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.[8]

-

Storage:

In Vitro Kinase Assay

This protocol outlines a general procedure to assess the inhibitory effect of the PKC (19-35) peptide on PKC activity in vitro.

Caption: Workflow for an in vitro PKC kinase assay.

Materials:

-

Purified, active PKC enzyme

-

PKC substrate (e.g., Myelin Basic Protein, histone H1, or a specific peptide substrate)

-

PKC (19-35) peptide stock solution

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)

-

ATP (containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for other methods)

-

Stopping solution (e.g., 75 mM phosphoric acid or SDS-PAGE loading buffer)

-

Detection reagents (depending on the method)

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the kinase reaction mix containing the kinase buffer, PKC enzyme, and the desired concentration of the PKC (19-35) peptide (and a vehicle control). Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the PKC substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for PKC.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding the stopping solution.

-

Detection of Phosphorylation:

-

Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Methods: Detect the phosphorylated substrate using methods such as Western blotting with a phospho-specific antibody, ELISA, or fluorescence-based assays.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the PKC (19-35) peptide compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay (Example: Inhibition of PKC-mediated signaling)

This protocol provides a general framework for introducing the PKC (19-35) peptide into cells to study its effects on a specific cellular process. A myristoylated version of the peptide is often used to enhance cell permeability.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Myristoylated PKC (19-35) peptide

-

Stimulus to activate PKC (e.g., phorbol 12-myristate 13-acetate - PMA)

-

Reagents for the specific downstream assay (e.g., cell lysis buffer, antibodies for Western blotting, reagents for a functional assay)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

-

Peptide Pre-incubation: Replace the cell culture medium with fresh medium containing the desired concentration of the myristoylated PKC (19-35) peptide or a vehicle control. Incubate for a sufficient time (e.g., 30-60 minutes) to allow for cell penetration.

-

PKC Activation: Add the PKC-activating stimulus (e.g., PMA) to the cell culture medium and incubate for the desired time to induce the cellular response.

-

Downstream Analysis:

-

Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation of a known PKC substrate.

-

Functional Assays: Measure a PKC-dependent cellular response, such as gene expression, cell proliferation, or ion channel activity. For example, in electrophysiology experiments, the peptide can be included in the patch pipette solution to assess its effect on ion channel modulation by PKC.[9]

-

-

Data Analysis: Quantify the effect of the PKC (19-35) peptide on the measured downstream event compared to the control.

Concluding Remarks

The this compound is a valuable tool for investigating the role of PKC in various cellular processes. Its ability to competitively inhibit PKC activity allows for the specific dissection of PKC-dependent signaling pathways. The protocols provided here offer a foundation for the effective use of this peptide in both in vitro and cell-based experimental settings. Researchers should optimize the specific conditions for their particular experimental system to ensure reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenetix - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

- 4. Specificities of autoinhibitory domain peptides for four protein kinases. Implications for intact cell studies of protein kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKC Inhibitor Peptide 19-36 | 539560 [merckmillipore.com]

- 6. Protein Kinase C Peptide Substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. uk-peptides.com [uk-peptides.com]

- 8. lifetein.com [lifetein.com]

- 9. Dopamine D1/D5 Receptor Modulates State-Dependent Switching of Soma-Dendritic Ca2+ Potentials via Differential Protein Kinase A and C Activation in Rat Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Myristoylated Protein Kinase C (19-35) Peptide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Myristoylated Protein Kinase C (19-35) Peptide is a potent and cell-permeable inhibitor of Protein Kinase C (PKC). This synthetic peptide is derived from the pseudosubstrate region of PKCα and β isoforms, encompassing amino acid residues 19-35. The addition of a myristoyl group to the N-terminus of the peptide enhances its ability to penetrate the plasma membrane, allowing for the effective inhibition of PKC activity in intact cells. This document provides detailed application notes and experimental protocols for the use of Myristoylated PKC (19-35) Peptide in research and drug development.

Mechanism of Action: The peptide acts as a competitive inhibitor by binding to the substrate-binding site in the catalytic domain of PKC, thereby preventing the phosphorylation of its natural substrates. This inhibitory action makes it a valuable tool for investigating the physiological roles of PKC in various signaling pathways.

Quantitative Data Summary

The inhibitory efficacy of Myristoylated PKC (19-35) Peptide has been demonstrated in various cellular contexts. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Cell Type/System | Application | Reference |

| Half-maximal Inhibition (IC50) | 8 µM | Intact Cells | Inhibition of MARCKS phosphorylation | [1] |

| Half-maximal Inhibition (IC50) | 20 µM | Intact Cells | Inhibition of bradykinin-induced Phospholipase D activation | [1] |

| Effective Concentration | 2 µM | Mouse Sinoatrial Myocytes | Potentiation of the "funny current" (If) | [2][3] |

| Working Concentration | 10 µM | Patch Pipette Solution | Inhibition of PKC in sinoatrial myocytes | [2] |

| Non-toxic Concentration | Up to 100 µM | BA/F3 Cells | Assessment of cell viability | [4] |

Experimental Protocols

Protocol 1: Reconstitution and Storage of Myristoylated PKC (19-35) Peptide

Proper handling and storage of the peptide are crucial for maintaining its activity.

Materials:

-

Myristoylated PKC (19-35) Peptide (lyophilized powder)

-

Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

Procedure:

-

Reconstitution:

-

Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

-

To prepare a stock solution (e.g., 1-10 mM), reconstitute the peptide in sterile water or DMSO.[4] For aqueous solutions, use a buffer with a pH between 4 and 6 to enhance stability.[5]

-

Gently vortex or sonicate to ensure complete dissolution.

-

-

Storage:

-

Lyophilized Peptide: Store at -20°C or -80°C in a desiccated environment for long-term stability.[5][6]

-

Stock Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles.[5] Store aliquots at -20°C for up to one year or at -80°C for longer periods.[7] In solvent, stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when stored sealed and away from moisture.[7]

-

Protocol 2: In Vitro PKC Kinase Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of the Myristoylated PKC (19-35) Peptide on PKC activity using a radioactive assay. Non-radioactive commercial kits are also available and can be adapted.[8][9][10]

Materials:

-

Purified active PKC enzyme

-

PKC substrate peptide (e.g., MARCKS-derived peptide)

-

Myristoylated PKC (19-35) Peptide inhibitor

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2, lipid activator)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, purified PKC enzyme, and the specific PKC substrate peptide.

-

Add varying concentrations of the Myristoylated PKC (19-35) Peptide to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.

Control Experiment: To ensure the specificity of the inhibitor, perform a parallel assay with a non-myristoylated version of the PKC (19-35) peptide or a scrambled myristoylated peptide. The non-myristoylated peptide should not be cell-permeable and would serve as a negative control in cell-based assays, while a scrambled peptide would control for any non-specific effects of a myristoylated peptide sequence.[2][3]

Protocol 3: Cellular Treatment and Analysis of PKC Inhibition

This protocol describes the treatment of cultured cells with the Myristoylated PKC (19-35) Peptide to study its effects on cellular processes.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Myristoylated PKC (19-35) Peptide stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibodies for Western blot analysis (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-actin)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Peptide Treatment:

-

Dilute the Myristoylated PKC (19-35) Peptide stock solution to the desired final working concentration (typically in the range of 1-20 µM) in serum-free or complete culture medium.[1][2]

-

Remove the existing medium from the cells and replace it with the medium containing the peptide inhibitor.

-

Incubate the cells for the desired period. Incubation times can range from 30 minutes to several hours, depending on the specific cellular process being investigated.[4] A time-course experiment is recommended to determine the optimal incubation time.

-

-

Cell Lysis and Protein Analysis:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the protein lysates by Western blotting to assess the phosphorylation status of known PKC substrates (e.g., MARCKS). A decrease in the phosphorylation of a specific substrate upon treatment with the peptide indicates successful PKC inhibition.

-

Protocol 4: Assessing Cellular Uptake of Myristoylated Peptides

This protocol provides a method to quantify the cellular uptake of a fluorescently labeled myristoylated peptide using fluorescence microscopy or flow cytometry.[4][11][12][13]

Materials:

-

Fluorescently labeled Myristoylated PKC (19-35) Peptide (e.g., FITC-labeled)

-

Cultured cells

-

Extracellular buffer (ECB: 135 mM NaCl, 5 mM KCl, 10 mM HEPES pH 7.4, 1 mM MgCl₂, 1 mM CaCl₂)

-

Trypsin-EDTA

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet and resuspend in ECB. For adherent cells, they can be treated directly on coverslips or in plates.

-

Peptide Incubation:

-

Incubate the cells with the fluorescently labeled myristoylated peptide at a final concentration of approximately 20 µM in ECB for 30 minutes at 37°C.[4] Include a control of untreated cells.

-